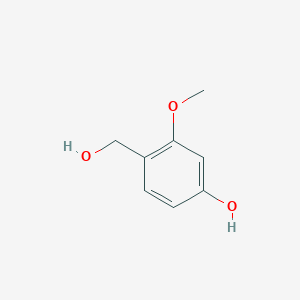

4-Hydroxy-2-methoxybenzyl alcohol

Beschreibung

Historical Trajectories and Initial Academic Investigations of Methoxybenzyl Alcohol Derivatives

The academic exploration of methoxybenzyl alcohol derivatives extends back to early studies in organic chemistry. While direct historical records for 4-hydroxy-2-methoxybenzyl alcohol are sparse, the broader class of related compounds has been a subject of investigation for many decades. For instance, research published as early as 1941 detailed the synthesis and derivatization of compounds like 6-Bromo-3-methoxybenzyl Alcohol, indicating an early interest in the reactivity of substituted benzyl (B1604629) alcohols. acs.org

A significant milestone in the history of these derivatives was the development and application of the 4-methoxybenzyl (PMB) group as a protective moiety in organic synthesis. nih.gov Initial explorations, particularly in the field of peptide synthesis, utilized 4-methoxybenzyl alcohol to form PMB esters, which could protect carboxylic acid groups under specific reaction conditions while allowing for selective removal later. nih.gov These early studies established methoxybenzyl alcohols as valuable tools for constructing complex molecules, paving the way for their expanded use in more intricate synthetic strategies. The stability of the 4-methoxybenzyl cation was a key factor in its utility, a property that continues to be exploited in modern chemistry. nih.gov

Contemporary Academic Significance and Research Applications in Organic Chemistry and Biochemistry

In modern research, this compound and its isomers serve as important substrates and building blocks in both organic synthesis and biochemical pathway analysis.

Applications in Organic Chemistry

The compound's contemporary significance in organic chemistry is multifaceted. It is frequently employed as a starting material for the synthesis of more complex molecules and as a model substrate for developing new synthetic methodologies.

Oxidation Reactions: The selective oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. Methoxy-substituted benzyl alcohols, including isomers like 4-methoxybenzyl alcohol, are often used as model substrates to test the efficacy and selectivity of new oxidation catalysts. researchgate.net Research has demonstrated that electron-donating groups, such as the methoxy (B1213986) group, can make the electrochemical oxidation of the benzyl alcohol more feasible. rsc.org Photocatalytic systems, some involving flavin-zinc(II) complexes, have been shown to effectively oxidize 4-methoxybenzyl alcohol to its aldehyde, with the reaction proceeding via a photoinduced electron transfer mechanism. researchgate.net In one study, the photo-dehydrogenation of 4-hydroxy-3-methoxybenzyl alcohol using a binuclear platinum(II) complex yielded vanillin (B372448) in high efficiency, showcasing an environmentally friendly synthetic route that avoids harsh oxidants. rsc.org

Protecting Group Chemistry: The use of the p-methoxybenzyl (PMB) group to protect alcohols as PMB-ethers remains a cornerstone of modern organic synthesis. Efficient methods have been developed to form these ethers by reacting an alcohol with p-methoxybenzyl alcohol in the presence of a catalyst like Ytterbium(III) triflate (Yb(OTf)₃), highlighting the continued relevance of this chemistry. acs.org

Synthesis of Derivatives: this compound serves as a precursor for various derivatives. For example, benzyl alcohols can undergo highly chemoselective chlorination under neutral conditions, a reaction that has been demonstrated with 4-methoxybenzyl alcohol. thieme-connect.com Furthermore, polymer-bound versions of this compound are commercially available, facilitating their use in solid-phase synthesis. sigmaaldrich.com

Table 2: Selected Research Applications in Organic Chemistry

| Research Area | Finding/Application | Substrate Example | Source(s) |

|---|---|---|---|

| Photocatalytic Oxidation | Efficient oxidation to the corresponding aldehyde using a flavin-zinc(II)-cyclen complex as a photomediator. | 4-Methoxybenzyl alcohol | researchgate.net |

| Acceptorless Dehydrogenation | Photo-dehydrogenation using a binuclear platinum(II) complex to produce vanillin with a 90% yield. | 4-Hydroxy-3-methoxybenzyl alcohol | rsc.org |

| Protecting Group Formation | Facile conversion of alcohols into p-methoxybenzyl ethers using p-methoxybenzyl alcohol and a Lewis acid catalyst. | p-Methoxybenzyl alcohol | acs.org |

| Selective Chlorination | Rapid and chemoselective conversion to the corresponding benzyl chloride under neutral conditions using TCT and DMSO. | 4-Methoxybenzyl alcohol | thieme-connect.com |

| Ester Synthesis | Enzymatic transesterification with vinyl acetate (B1210297) to produce 4-methoxybenzyl acetate, a compound with fragrance properties. | 4-Methoxybenzyl alcohol | mdpi.com |

Applications in Biochemistry

In biochemistry, this compound and its isomers are primarily studied in the context of enzyme-substrate interactions and microbial metabolism.

Enzymatic Oxidation: The enzyme vanillyl-alcohol oxidase (VAO), originally isolated from the fungus Penicillium simplicissimum, is a key focus of this research. ontosight.airug.nl VAO is an oxidoreductase that catalyzes the oxidation of various 4-hydroxybenzyl alcohols and related phenolic compounds. ontosight.airug.nl The enzyme plays a significant role in the natural degradation of lignin (B12514952), a complex aromatic polymer in plant cell walls. ontosight.ai The oxidation of substrates like 4-hydroxy-3-methoxybenzyl alcohol (vanillyl alcohol) by VAO produces vanillin, a valuable flavoring agent, making this enzyme a target for biotechnological applications in the production of fine chemicals from renewable sources. ontosight.ai

Metabolic Studies: Research into the biotransformation of related compounds, such as the synthesis of 4-hydroxy-3-methoxybenzyl alcohol from 4-hydroxy-3-methoxybenzaldehyde using baker's yeast, provides insight into microbial metabolic pathways. fortunejournals.com These studies highlight how microorganisms can be harnessed for "green" chemical synthesis. The substrate specificity of enzymes like VAO has been extensively studied, revealing its activity on a range of aromatic alcohols, amines, and phenols, which helps to elucidate its biological function and potential industrial applications. rug.nl

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(hydroxymethyl)-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-11-8-4-7(10)3-2-6(8)5-9/h2-4,9-10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPDSJJLYGGTPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60396037 | |

| Record name | 4-Hydroxy-2-methoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119138-29-3 | |

| Record name | 4-Hydroxy-2-methoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60396037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 4 Hydroxy 2 Methoxybenzyl Alcohol and Derived Scaffolds

Solid-Phase Organic Synthesis (SPOS) Applications

Solid-phase organic synthesis has revolutionized the generation of large compound libraries by anchoring a starting material to an insoluble polymer support, allowing for the use of excess reagents and simplified purification through simple filtration and washing. biosynth.comwikipedia.org The 4-hydroxy-2-methoxybenzyl alcohol core is central to one of the most widely utilized linker systems in this field.

Strategic Utilization as a Polymer-Bound Resin

The this compound moiety is the foundational component of the renowned Wang resin, a cornerstone of solid-phase peptide synthesis (SPPS) and general organic synthesis. iris-biotech.de In this application, the benzyl (B1604629) alcohol is anchored to a polystyrene polymer backbone, typically cross-linked with divinylbenzene. biosynth.com The hydroxyl group of the linker serves as the attachment point for the first building block, usually a carboxylic acid, forming an ester bond.

The methoxy (B1213986) group at the ortho position to the benzylic alcohol plays a crucial electronic role. It donates electron density to the aromatic ring, which in turn stabilizes the benzylic carbocation intermediate that forms during the final cleavage step. This stabilization is key to the linker's acid lability, allowing for the release of the synthesized molecule under moderately acidic conditions while remaining stable to various other reagents used during the synthesis. nih.gov

Table 1: Common Polymer Supports Used in SPOS

| Solid Support | Description | Advantages | Disadvantages |

|---|---|---|---|

| Polystyrene (PS) | Copolymer of polystyrene and 1-2% divinylbenzene. A hydrophobic resin. | Inexpensive, chemically inert to many SPPS conditions, and easily handled. biosynth.com | Poor swelling in polar solvents; requires mixed solvents for optimal reaction conditions. biosynth.com |

| PEG-grafted Resins (e.g., TentaGel) | Polyethylene glycol (PEG) chains grafted onto a polystyrene support. | Improved swelling in a wider range of solvents, reduced peptide aggregation. | More expensive, potential for batch-to-batch variation. biosynth.com |

Design and Optimization of Linker Strategies

The selection of an appropriate linker is critical for the success of any solid-phase synthesis strategy. nih.gov The this compound framework, as part of the p-alkoxybenzyl ester type linker (Wang resin), is designed for the synthesis of molecules with a C-terminal carboxylic acid. biosynth.com The initial substrate is attached to the resin-bound linker via an esterification reaction.

The key to this linker's utility is its orthogonality. In the context of Fluorenylmethyloxycarbonyl (Fmoc) based peptide synthesis, the ester bond connecting the peptide to the resin is stable to the basic conditions (e.g., piperidine) used to remove the temporary Fmoc protecting group from the N-terminus of the growing peptide chain. nih.govchempep.com However, it is readily cleaved by acids. This differential stability, or orthogonality, is fundamental to the successful stepwise elongation of the target molecule. nih.gov

Innovations in linker strategy often focus on modifying the core structure to fine-tune this acid lability. For instance, the development of super acid-sensitive resins like 2-chlorotrityl chloride resin allows for cleavage under extremely mild acidic conditions (e.g., 1% trifluoroacetic acid), which is beneficial for producing protected peptide fragments that can be used in subsequent reactions. iris-biotech.dealmacgroup.com

Advanced Cleavage Techniques for Product Isolation from Solid Support

The final step in solid-phase synthesis is the cleavage of the completed molecule from the polymer support. biosynth.com For resins derived from this compound, this is typically achieved through acidolysis. The mechanism involves protonation of the benzylic oxygen, followed by the departure of the synthesized molecule (as a carboxylic acid) and the formation of a resonance-stabilized benzylic carbocation on the resin.

Trifluoroacetic acid (TFA) is the most common reagent used for this purpose. iris-biotech.de A "cleavage cocktail" is typically employed, consisting of TFA mixed with various scavengers. These scavengers are crucial for trapping reactive cationic species that are generated from the cleavage of side-chain protecting groups (e.g., tert-butyl cations from Boc or tBu groups), thereby preventing unwanted side reactions with sensitive amino acid residues in the product, such as tryptophan or methionine.

Table 2: Representative Cleavage Cocktails for Wang Resin

| Reagent | Purpose | Typical Concentration |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Strong acid for cleaving the ester linkage. | 95% |

| Water (H₂O) | Scavenger for carbocations. | 2.5% |

| Triisopropylsilane (TIS) | Scavenger, particularly effective at reducing side reactions. | 2.5% |

The cleavage process involves treating the resin-bound product with the cocktail for a period of 1-3 hours, after which the resin is filtered off, and the product is precipitated from the filtrate, typically with cold diethyl ether. nih.gov

Implementation in Combinatorial Chemistry for Library Generation

Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules, known as a chemical library. wikipedia.orgnih.gov Solid-phase synthesis is an ideal platform for this endeavor due to the ease of automation and purification. wikipedia.org The reliability and well-understood cleavage characteristics of resins based on this compound make them highly suitable for generating these libraries. imperial.ac.uk

One of the most powerful techniques in combinatorial synthesis is the "split-and-pool" or "split-mix" method. wikipedia.org In this approach, a batch of resin is split into multiple portions, a different building block is coupled to each portion, and then all portions are pooled back together. This cycle of splitting, reacting, and pooling is repeated. The result is a resin where each bead contains a single, unique molecular entity. This "one-bead one-compound" library can then be screened for biological activity. nih.gov The robust nature of the Wang linker ensures that the vast majority of the synthesized compounds remain attached to their respective beads throughout the multi-step synthesis until the final, deliberate cleavage step.

Solution-Phase Synthetic Approaches and Methodological Refinements

While its application in solid-phase synthesis is prominent, this compound is itself an important synthetic target. Solution-phase synthesis focuses on preparing the compound itself, often starting from more readily available precursors.

A common and straightforward method for the synthesis of this compound is the reduction of 4-hydroxy-2-methoxybenzaldehyde (B14303). This transformation can be achieved using a variety of reducing agents.

Table 3: Common Reducing Agents for Aldehyde to Alcohol Transformation

| Reducing Agent | Solvent | Typical Conditions | Notes |

|---|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | Methanol or Ethanol | Room Temperature | A mild and selective reagent, well-suited for reducing aldehydes in the presence of other functional groups. |

| Lithium aluminium hydride (LiAlH₄) | Diethyl ether or THF | 0 °C to Room Temperature | A very powerful reducing agent, less selective than NaBH₄. Requires anhydrous conditions. |

| Catalytic Hydrogenation (H₂) | Ethanol or Ethyl Acetate (B1210297) | Room Temperature, atmospheric or elevated pressure | Often uses catalysts like Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂). |

The choice of reagent depends on factors such as the presence of other reducible functional groups in the molecule, desired reaction conditions, and scale. For instance, sodium borohydride is often preferred for its operational simplicity and safety profile.

Green Chemistry Principles in the Synthesis of this compound Analogues

Green chemistry seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are increasingly being applied to the synthesis of fine chemicals, including analogues of this compound.

Key areas of focus in green synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or even solvent-free (neat) conditions. mdpi.com

Catalysis: Employing catalytic reagents over stoichiometric ones to minimize waste. Biocatalysis, using enzymes or whole cells, is a particularly attractive green technology due to its high selectivity and operation under mild, aqueous conditions. mdpi.com For instance, alcohol dehydrogenases can be used for the selective reduction of aldehydes.

Renewable Feedstocks: Designing synthetic routes that start from renewable materials, such as compounds derived from biomass, rather than petrochemicals. nih.gov

Energy Efficiency: Utilizing methods like microwave irradiation or ultrasound to accelerate reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. nih.gov

One documented green approach for a related compound involved the solvent-free reduction of p-anisaldehyde (4-methoxybenzaldehyde) with NaBH₄ to produce 4-methoxybenzyl alcohol in a 98% yield, demonstrating a simple, energy-efficient procedure. ugm.ac.id Similar strategies can be adapted for the synthesis of this compound and its derivatives, aligning with the goals of sustainable chemical manufacturing.

Continuous-Flow Systems (e.g., Supercritical CO2 Platforms)

Continuous-flow chemistry represents a paradigm shift from traditional batch processing, offering superior control over reaction parameters, enhanced safety, and straightforward scalability. When coupled with supercritical carbon dioxide (scCO2) as a solvent, this technology becomes a powerful tool for green chemistry. Supercritical CO2 is a state of carbon dioxide where it is held at or above its critical temperature and pressure, endowing it with unique properties of both a liquid and a gas. It is non-toxic, non-flammable, inexpensive, and its solvating power can be tuned by adjusting temperature and pressure.

In the context of synthesizing substituted benzyl alcohols, a continuous-flow reactor using scCO2 would typically involve pumping a solution of the precursor (e.g., 4-hydroxy-2-methoxybenzaldehyde) and a reducing agent (e.g., H₂) through a heated tube packed with a solid-supported catalyst. The use of scCO2 facilitates high diffusion rates and excellent mass transfer, accelerating the reaction. Furthermore, it can act as a solvent for both gaseous reactants like hydrogen and organic substrates, creating a single, highly efficient reaction phase.

Research on related reactions, such as the palladium-catalyzed Heck coupling of 4-iodoanisole (B42571) in a continuous plug flow reactor with scCO2, demonstrates the viability of this platform. beilstein-journals.orgbeilstein-journals.org In such systems, parameters like temperature, pressure, and flow rate are precisely controlled to optimize conversion and selectivity. beilstein-journals.org A significant advantage is the simplification of the work-up procedure; upon depressurization, the CO2 reverts to a gas and is easily removed, leaving the product and catalyst behind. This approach minimizes the use of volatile organic solvents, aligning with the principles of sustainable chemistry. beilstein-journals.org The ability to retain the catalyst within the reactor for continuous reuse is another key benefit, enhancing process efficiency. researchgate.net

Table 1: Illustrative Parameters for Continuous-Flow Synthesis in Supercritical CO2 Note: This data is representative of a Heck reaction, a different reaction type, but illustrates the typical operational parameters of a scCO2 continuous-flow system.

| Parameter | Value | Source |

| Reactor Type | Plug Flow Reactor (PFR) | beilstein-journals.org |

| Solvent | Supercritical CO2 with THF/Methanol modifiers | beilstein-journals.org |

| Catalyst | 2% Palladium on Silica | beilstein-journals.org |

| Temperature | 120 - 180 °C | beilstein-journals.org |

| Pressure | 13.8 - 20.7 MPa | beilstein-journals.org |

| Residence Time | Variable (controlled by flow rate) | beilstein-journals.org |

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that can dramatically reduce reaction times, often from hours to minutes, while simultaneously improving product yields and purity. rasayanjournal.co.in Unlike conventional heating where heat is transferred inefficiently via convection, microwave irradiation directly heats the reactants and solvent through dielectric heating. This rapid, uniform heating can lead to higher reaction temperatures being reached quickly and can also produce localized superheating, which may accelerate reactions beyond what is achievable with conventional methods. rasayanjournal.co.in

For the synthesis of this compound, microwave assistance could be applied to the reduction of a suitable precursor like 4-hydroxy-2-methoxybenzaldehyde or the corresponding benzoic acid. The reaction would be carried out in a sealed vessel transparent to microwaves, containing the substrate, a reducing agent, and a microwave-absorbing solvent.

Studies on the synthesis of related compounds have shown the power of this technique. For instance, the synthesis of 4-hydroxy-2-quinolone derivatives was successfully achieved under microwave irradiation, resulting in moderate to good yields in reaction times of only 5 to 13 minutes. nih.gov Similarly, the oxidation of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) was efficiently performed using microwave heating, highlighting its advantages in terms of reaction efficiency, enhanced yield, and specificity. irjet.net These examples underscore the potential of microwave irradiation to significantly enhance the synthesis of this compound, offering a greener and more efficient alternative to traditional refluxing methods. rasayanjournal.co.innih.gov

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for Quinolone Derivatives Note: This table showcases the typical enhancements seen with microwave technology for a related heterocyclic synthesis.

| Method | Reaction Time | Yield | Source |

| Microwave Irradiation | 5 - 13 minutes | 51 - 71% | nih.gov |

| Conventional Heating | Several hours (typical) | Often lower | nih.gov |

Chemoenzymatic Synthetic Routes and Biocatalytic Transformations

Biocatalysis leverages the remarkable efficiency and selectivity of enzymes or whole microbial cells to perform chemical transformations. This approach is a cornerstone of green chemistry, as reactions are typically conducted in aqueous media under mild temperature and pH conditions, minimizing energy consumption and hazardous waste. mdpi.com

The synthesis of this compound is an ideal candidate for a biocatalytic route, specifically through the reduction of 4-hydroxy-2-methoxybenzaldehyde. This transformation can be catalyzed by alcohol dehydrogenases (ADHs) or ketoreductases (KREDs), which are readily available from various microorganisms. These enzymes utilize cofactors such as NADH or NADPH to deliver a hydride to the aldehyde's carbonyl group with high stereoselectivity.

The process can be performed using either isolated enzymes or, more cost-effectively, whole microbial cells. Whole-cell biocatalysis avoids the need for costly enzyme purification and can provide an intrinsic system for cofactor regeneration. mdpi.com Research into the biocatalytic production of benzyl alcohol from benzaldehyde (B42025) has demonstrated the feasibility of this approach. In one study, a marine bacterium was used to convert benzaldehyde to benzyl alcohol, with strategies like cell immobilization in alginate being employed to improve the catalyst's robustness and tolerance to substrate and product inhibition. mdpi.com The use of a continuous flow packed-bed reactor with immobilized cells was shown to increase productivity significantly compared to batch processes. mdpi.com This methodology could be directly adapted for the synthesis of this compound, offering a highly selective and sustainable manufacturing route.

Table 3: Key Findings in Whole-Cell Biocatalysis for Benzyl Alcohol Production

| Parameter | Observation | Significance for Synthesis | Source |

| Biocatalyst | Whole cells of a marine bacterium | Provides necessary reductase enzymes | mdpi.com |

| Substrate Inhibition | High concentrations of benzaldehyde are inhibitory | Fed-batch or continuous flow strategies are needed | mdpi.com |

| Product Inhibition | Benzyl alcohol accumulation decreases cell performance | Immobilization improves biocatalyst robustness | mdpi.com |

| Reactor Type | Continuous flow packed-bed reactor | Enables a 9.5-fold increase in productivity over fed-batch | mdpi.com |

Biochemical Transformations and Enzymatic Systems Involving 4 Hydroxy 2 Methoxybenzyl Alcohol

Enzymatic Substrate Specificity and Catalytic Mechanisms

The enzymatic processing of 4-Hydroxy-2-methoxybenzyl alcohol is primarily characterized by its interaction with a class of enzymes known as oxidoreductases. These enzymes catalyze the transfer of electrons from a substrate, in this case, the alcohol, to an acceptor molecule.

Characterization with Vanillyl-Alcohol Oxidase (EC 1.1.3.38) and Related Oxidoreductases

Vanillyl-alcohol oxidase (VAO), an enzyme belonging to the oxidoreductase family, is a key player in the metabolism of this compound. ontosight.ai In fact, an alternative name for vanillyl-alcohol oxidase activity is this compound oxidase activity. ontosight.aiexpasy.orgwikipedia.orgqmul.ac.uk This enzyme, which contains a covalently bound flavin adenine (B156593) dinucleotide (FAD) cofactor, catalyzes the oxidation of a variety of 4-hydroxybenzyl alcohols and amines to their corresponding aldehydes. expasy.orgqmul.ac.ukgenome.jp

VAO, isolated from the fungus Penicillium simplicissimum, exhibits a broad substrate scope. nih.govrug.nlwur.nl While it is highly active with compounds like vanillyl alcohol, it also processes other structurally similar benzyl (B1604629) alcohols. ontosight.airesearchgate.net The enzyme's catalytic action involves the oxidation of the alcohol group, with molecular oxygen serving as the electron acceptor, resulting in the formation of the corresponding aldehyde and hydrogen peroxide. ontosight.aiqmul.ac.uk

The specificity of VAO is influenced by the substitution pattern on the aromatic ring. The enzyme demonstrates a preference for substrates with a hydroxyl group at the para-position. scispace.com Studies have shown that VAO can also act on other compounds such as 4-allylphenols, converting them into 4-hydroxycinnamyl alcohols. nih.govrug.nl The catalytic efficiency of VAO can be significantly influenced by amino acid residues located away from the active site, highlighting the complexity of enzyme structure and function. nih.gov

| Enzyme | EC Number | Source Organism | Reaction with this compound | Cofactor |

|---|---|---|---|---|

| Vanillyl-Alcohol Oxidase (VAO) | 1.1.3.38 | Penicillium simplicissimum | Oxidation to 4-hydroxy-2-methoxybenzaldehyde (B14303) | FAD (covalently bound) wikipedia.orgqmul.ac.ukgenome.jp |

Elucidation of Biocatalytic Oxidation Pathways

The biocatalytic oxidation of this compound by VAO follows a dehydrogenation mechanism. semanticscholar.org This process involves the abstraction of a hydride ion from the alcohol's hydroxymethyl group. The reaction is initiated by the transfer of a hydride from the substrate's α-carbon atom to the N5-atom of the FAD cofactor. wur.nl This results in the formation of a reduced enzyme and a p-quinone methide intermediate. wur.nlscispace.com Subsequently, the reduced flavin is reoxidized by molecular oxygen, generating hydrogen peroxide. ebi.ac.ukmdpi.com

This oxidative pathway is a key step in the biodegradation of lignin-derived aromatic compounds in some microorganisms. scispace.com The enzymatic conversion of aromatic alcohols to aldehydes is a critical transformation in various biotechnological applications, including the production of flavor compounds like vanillin (B372448). ontosight.aiwur.nl The design of artificial biocatalytic networks, often involving multiple enzymes like alcohol dehydrogenases and oxidases, allows for the efficient conversion of alcohols to other valuable chemicals. rsc.org

| Starting Compound | Enzyme System | Key Intermediate | Final Product |

|---|---|---|---|

| This compound | Vanillyl-Alcohol Oxidase (VAO) | p-Quinone methide | 4-Hydroxy-2-methoxybenzaldehyde |

Role in Proposed or Verified Natural Metabolic Pathways

In nature, this compound can be a part of metabolic pathways involved in the degradation of aromatic compounds. For instance, in Pseudomonas putida CSV86, the metabolism of benzyl alcohol and its hydroxylated derivatives proceeds through an ortho-cleavage pathway. nih.gov This involves the initial oxidation of the alcohol to the corresponding aldehyde and then to an acid, which subsequently enters central metabolism after ring cleavage. nih.gov While this specific study focused on benzyl alcohol, the broad substrate specificity of the involved dehydrogenases suggests a similar fate for substituted benzyl alcohols.

The degradation of lignin (B12514952), a complex aromatic biopolymer, by fungi is a significant source of various phenolic compounds, including those structurally related to this compound. ontosight.airesearchgate.net Enzymes like VAO play a role in the catabolism of these lignin-derived monomers. scispace.com For example, the conversion of vanillyl alcohol to vanillin is a key step in the fungal degradation of ferulic acid, a common lignin constituent. wur.nl

Development and Application of Enzymatic Assays for Substrate Screening (e.g., Xylenol Orange-Based Assay)

To efficiently screen for and characterize enzymes that act on substrates like this compound, robust and sensitive assay methods are crucial. One such method is the xylenol orange-based assay. mdpi.com This assay is designed to detect the hydrogen peroxide produced during the oxidation reaction catalyzed by oxidases like VAO. mdpi.comnih.govscispace.com

The principle of the assay involves the reaction of hydrogen peroxide with ferrous ions (Fe²⁺) in the presence of xylenol orange. The hydrogen peroxide oxidizes the ferrous ions to ferric ions (Fe³⁺), which then form a colored complex with xylenol orange. The intensity of the color, which can be measured spectrophotometrically, is directly proportional to the amount of hydrogen peroxide produced and thus to the activity of the oxidase. mdpi.com

Exploration of Structural Modifications and Structure Activity Relationship Sar Dynamics

Rational Design and Synthesis of 4-Hydroxy-2-methoxybenzyl Alcohol Derivatives

The rational design of derivatives based on the this compound core often targets specific biological pathways or receptors. For instance, the synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives has been pursued to develop potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme implicated in various diseases like diabetes, cancer, and skin conditions. google.comnih.gov The design strategy involves leveraging the core structure as a scaffold to which various functional groups can be attached to optimize interactions with the target enzyme. google.comnih.gov

Synthesis of these derivatives often begins with commercially available starting materials, such as vanillin (B372448), which can be converted to 4-hydroxy-3-methoxybenzyl alcohol. scispace.comresearchgate.net Further modifications, such as the introduction of an amino group and subsequent reaction with substituted benzenesulfonyl chlorides, lead to the desired products. google.com Similarly, enzymatic synthesis has been employed to produce esters of benzyl (B1604629) alcohol derivatives, including 4-methoxybenzyl acetate (B1210297), through transesterification with vinyl acetate using Candida antarctica lipase (B570770) B. mdpi.com This biocatalytic approach offers a green alternative to traditional chemical synthesis. mdpi.com

Functional Group Interconversions and Derivatization Strategies (e.g., Triazole Formation via Cycloaddition)

A key strategy in modifying this compound is through functional group interconversions. The hydroxyl and methoxy (B1213986) groups on the aromatic ring, along with the benzylic alcohol, provide multiple sites for chemical modification. chemimpex.comub.eduvanderbilt.edu

A significant derivatization strategy involves the formation of 1,2,3-triazoles. This is often achieved through a 1,3-dipolar cycloaddition reaction, a cornerstone of "click chemistry." In a solid-phase synthesis approach, polymer-bound this compound can be converted to a polymer-bound azide (B81097). acs.orgacs.orgnih.gov This azide then reacts with various alkynes to form polymer-bound 1,2,3-triazoles. acs.orgacs.orgnih.gov Subsequent cleavage from the resin yields the desired triazole derivatives. acs.orgacs.orgnih.gov This method allows for the creation of combinatorial libraries of triazole-containing compounds for screening in various biological assays. acs.orgresearchgate.net

Other functional group interconversions include the conversion of the alcohol to halides or other leaving groups to facilitate nucleophilic substitution reactions. vanderbilt.edu For example, the alcohol can be chlorinated using thionyl chloride. acs.org Esterification of the alcohol is another common modification, which can be achieved enzymatically as mentioned earlier. mdpi.com

Structure-Activity Relationship (SAR) Analysis in Biomedical Contexts

The diverse derivatives of this compound have been evaluated in various biomedical contexts, leading to the elucidation of important structure-activity relationships (SAR).

Quorum Sensing Inhibition:

Quorum sensing (QS) is a bacterial cell-to-cell communication system that regulates virulence. nih.govscience.gov Derivatives of benzaldehydes, structurally related to this compound, have been investigated as QS inhibitors in pathogens like Pseudomonas aeruginosa. nih.govresearchgate.net Studies have shown that certain benzaldehyde (B42025) derivatives can antagonize the LasR and RhlR QS receptors. nih.gov For instance, ortho-vanillin has been identified as a competitive inhibitor of RhlR. nih.gov SAR studies in this area are crucial for developing novel anti-virulence therapies. nottingham.ac.uk

Cellular Viability Studies:

The cytotoxic effects of this compound derivatives have been explored against various cancer cell lines. For example, novel 4-hydroxytamoxifen (B85900) analogues, which share a hydroxylated phenyl group, have been synthesized and tested for their antiproliferative activity. nih.gov The SAR analysis of these compounds revealed that their cytotoxicity is often dose-dependent and can be influenced by the specific substitutions on the aromatic rings. nih.gov Similarly, imidazo[2,1-b] acs.orgnih.govnih.govthiadiazole derivatives bearing a 4-methoxybenzyl group have shown potent cytotoxicity against leukemia cell lines. nih.gov SAR studies indicated that substituents at the 5th position of the fused imidazothiadiazole nucleus significantly impact the cytotoxic activity. nih.gov

The following table summarizes the cytotoxic activity of selected 4-hydroxytamoxifen analogues:

| Compound | MCF-7 IC₅₀ (µM) | MDA-MB 231 IC₅₀ (µM) | A2058 IC₅₀ (µM) | HT-29 IC₅₀ (µM) |

| 4-Hydroxytamoxifen (1) | 0.01 | 3.2 | 4.1 | 5.3 |

| Analogue 28 | 3.5 | 4.2 | 6.8 | 7.1 |

| Analogue 43 | 2.9 | 3.8 | 4.5 | 4.9 |

| Analogue 46 | 3.1 | 3.9 | 5.2 | 5.5 |

Data sourced from cytotoxicity assays on human tumor cell lines. nih.gov

Conformational Analysis and Stereochemical Considerations of Derivatives

The three-dimensional structure and stereochemistry of this compound derivatives play a crucial role in their biological activity. Conformational analysis helps in understanding the preferred spatial arrangement of the molecule, which in turn dictates its interaction with biological targets.

Nuclear magnetic resonance (NMR) spectroscopy and computational methods are often employed to study the conformational behavior of benzyl alcohol derivatives. rsc.org For salicyl alcohol and its methoxy derivatives, studies have indicated the presence of multiple conformations, including those with intramolecular hydrogen bonds between the phenolic hydroxyl group and the benzylic alcohol. rsc.org The solvent environment can significantly influence the equilibrium between these conformations. rsc.org

In the synthesis of derivatives, stereochemistry is a critical consideration, especially when chiral centers are introduced. For example, in the synthesis of enantioenriched 4-hydroxy-2-cyclopentenones, the stereochemistry is established early in the synthetic sequence and maintained throughout. nih.gov The specific stereoisomer can have a profound impact on biological activity, as seen in many drug molecules where only one enantiomer is active.

Advanced Analytical and Spectroscopic Methodologies in Research on 4 Hydroxy 2 Methoxybenzyl Alcohol

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 4-hydroxy-2-methoxybenzyl alcohol.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide specific details about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of a related compound, 4-methoxybenzyl alcohol, run in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to different protons are observed. rsc.org The aromatic protons typically appear in the range of δ 6.8-7.3 ppm. The protons of the benzylic alcohol group (CH₂OH) show a characteristic singlet around δ 4.6 ppm, and the methoxy (B1213986) group (OCH₃) protons resonate as a singlet around δ 3.8 ppm. rsc.org The hydroxyl proton often appears as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For a similar compound, 4-methoxybenzyl alcohol, the carbon of the methoxy group appears around 55 ppm. The benzylic carbon is observed near 64 ppm, and the aromatic carbons resonate in the region of 113-140 ppm.

Table 1: Representative ¹H NMR Spectral Data for Methoxybenzyl Alcohol Derivatives

| Proton Type | Exemplary Chemical Shift (δ, ppm) in CDCl₃ |

| Aromatic (C₆H₄) | 6.8 - 7.3 |

| Methylene (CH₂) | ~4.6 |

| Methoxy (OCH₃) | ~3.8 |

Note: Data is based on analogous compounds and may vary slightly for this compound.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic peaks for the related compound 4-hydroxy-3-methoxybenzyl alcohol (vanillyl alcohol) include a broad band in the region of 3100-3500 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. spectrabase.comthermofisher.com The C-H stretching vibrations of the aromatic ring and the methyl group are observed around 2850-3000 cm⁻¹. The C-O stretching vibrations for the alcohol and the ether linkages typically appear in the fingerprint region, between 1030 and 1250 cm⁻¹. thieme-connect.com

Table 2: Characteristic IR Absorption Bands for Hydroxy Methoxybenzyl Alcohol Derivatives

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

| Hydroxyl (O-H) | Stretching | 3100-3500 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2970 |

| C=C Aromatic | Stretching | 1500-1600 |

| C-O (Alcohol, Ether) | Stretching | 1030-1250 |

Note: Data is based on analogous compounds and may vary slightly for this compound.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC/MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound, which is 154.16 g/mol . alfa-chemistry.comnih.gov

Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is particularly useful for identifying and quantifying this compound in complex mixtures. For instance, GC/MS analysis has been used to identify 4-hydroxy-3-methoxybenzyl alcohol as a volatile compound in certain mushroom species and in the study of lignin (B12514952) degradation products. recentscientific.com In some analyses, it has been detected as a minor component, highlighting the sensitivity of the technique. recentscientific.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The aromatic ring in this compound gives rise to characteristic absorption bands in the UV region, typically around 250-290 nm. spectrabase.com This technique can be used for quantitative analysis and to monitor reactions involving the aromatic system.

Chromatographic Methods for Separation, Purification, and Quantitative Analysis

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis and purification of this compound and its isomers. sielc.com Reverse-phase HPLC, using a nonpolar stationary phase and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid), is effective for separating such compounds. sielc.com The method can be scaled up for preparative separations to isolate pure compounds.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID), is another important technique for the quantitative analysis of this compound, especially when dealing with volatile samples. thermofisher.com

Specialized Characterization Techniques for Polymer-Bound Forms

This compound can be attached to a polymer support, creating a polymer-bound reagent. sigmaaldrich.comsigmaaldrich.com This is a common strategy in solid-phase synthesis. Characterizing these polymer-bound forms requires specialized techniques.

The extent of loading, which is the amount of the compound attached to the resin, is a critical parameter. sigmaaldrich.comsigmaaldrich.com This is often determined by techniques such as elemental analysis or by cleaving the compound from the polymer and quantifying it using spectroscopic or chromatographic methods. The physical properties of the polymer support, such as particle size and cross-linking, are also important and are typically provided by the manufacturer. sigmaaldrich.comsigmaaldrich.com Infrared spectroscopy can also be used to confirm the presence of the functional groups of the alcohol on the polymer support.

Broad Research Applications and Scientific Impact of 4 Hydroxy 2 Methoxybenzyl Alcohol

Critical Building Block in Combinatorial Chemistry and High-Throughput Screening Platforms

In the quest for novel molecules with specific functions, combinatorial chemistry enables the rapid synthesis of a large number of different but structurally related molecules, known as a library. 4-Hydroxy-2-methoxybenzyl alcohol plays a crucial role in this field, particularly in its polymer-bound form, which is used as a solid-phase resin. acs.orgsigmaaldrich.com This resin serves as a stable anchor, or "linker," onto which a series of chemical reactions can be performed to build a diverse library of compounds. google.com

The utility of the this compound linker lies in its specific chemical properties. Molecules can be assembled on this solid support, and after the synthesis is complete, the final products can be cleaved from the resin under acidic conditions, such as with trifluoroacetic acid. acs.org This process facilitates the purification of the synthesized compounds, as the excess reagents and by-products can be washed away while the desired molecule remains attached to the solid support.

A significant application is in the traceless solid-phase synthesis of 1,2,3-triazoles. acs.org In this method, the resin derived from this compound is used to immobilize one of the reactants. Following a 1,3-dipolar cycloaddition reaction to form the triazole ring, the product is cleaved from the support, leaving no trace of the linker in the final molecule. acs.org These synthesized libraries of compounds are then subjected to high-throughput screening (HTS) to identify molecules with desired biological activities, such as anticancer properties. acs.org

Table 1: Application in Combinatorial Synthesis and Screening

| Research Area | Role of this compound | Library Synthesized | Screening Application | Key Finding |

| Anticancer Drug Discovery | Polymer-bound resin for solid-phase synthesis. acs.org | 1,2,3-triazoles | In vitro screening against human ovarian carcinoma (A2780) cell line. acs.org | The methodology allowed for the successful creation and screening of a compound library, although no highly active members were identified in the initial screen. acs.org |

Contributions to Methodological Advancements in Synthetic Organic Chemistry

This compound and its close isomer, 4-methoxybenzyl alcohol (PMB-OH), are pivotal in advancing synthetic organic chemistry methodologies, primarily through their use in protecting group strategies. The 4-methoxybenzyl (PMB) group is a widely used protecting group for alcohols and carboxylic acids due to its stability under various reaction conditions and its selective removal.

The formation of PMB esters from carboxylic acids is a common strategy to temporarily mask the acid's reactivity. This transformation can be achieved through several methods involving 4-methoxybenzyl alcohol:

Reaction with Activated Esters : 4-methoxybenzyl alcohol readily reacts with acid chlorides or anhydrides in the presence of a base to form the corresponding PMB ester. nih.gov This is a robust and widely applicable method.

Isourea-Mediated Esterification : N,N-diisopropyl-O-(4-methoxybenzyl)isourea, prepared from 4-methoxybenzyl alcohol, serves as an efficient reagent for esterifying carboxylic acids under mild, room-temperature conditions. nih.gov

Transesterification : PMB esters can be formed by the exchange reaction of a simpler ester (like a methyl or ethyl ester) with 4-methoxybenzyl alcohol, typically driven by the removal of the smaller alcohol by-product. nih.gov

Furthermore, this compound itself can be a starting material for creating more complex molecules. For instance, it can undergo selective chlorination to produce the corresponding benzyl (B1604629) chloride, a key intermediate for further synthetic transformations. thieme-connect.com These methods highlight the compound's contribution to creating a versatile toolkit for modern organic synthesis, enabling the construction of complex molecules with high precision. nih.gov

Table 2: Methodological Applications in Organic Synthesis

| Reaction Type | Reagent System | Substrate | Product | Significance |

| Esterification | 4-methoxybenzyl alcohol, acid chloride, base | Carboxylic Acid | PMB Ester | Protection of carboxylic acids. nih.gov |

| Esterification | N,N-diisopropyl-O-(4-methoxybenzyl)isourea | Carboxylic Acid | PMB Ester | Mild conditions for protecting carboxylic acids. nih.gov |

| Chlorination | 2,4,6-trichloro-1,3,5-triazine (TCT), DMSO | 3-(2-hydroxyethoxy)-4-methoxybenzyl alcohol | 4-(chloromethyl)-2-(2-hydroxyethoxy)-1-methoxybenzene | Selective chlorination of the benzylic alcohol under neutral conditions. thieme-connect.com |

Biomedical Research Relevance as a Chemical Scaffold for Novel Bioactive Compounds

The molecular structure of this compound serves as an excellent chemical scaffold—a core structure upon which new bioactive compounds can be built. chemimpex.com Its inherent features, including antioxidant properties, make it an attractive starting point for the development of novel therapeutics. chemimpex.com

A prominent example of its use as a scaffold is in the discovery and optimization of potent and selective inhibitors of 12-lipoxygenase (12-LOX). google.com The 12-LOX enzyme is implicated in a range of human diseases, including diabetes, skin diseases, thrombosis, and some cancers, by producing signaling molecules that mediate inflammation and cell proliferation. google.com

Researchers have identified and developed a class of inhibitors based on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold. google.com In this work, the 2-hydroxy-3-methoxybenzyl alcohol moiety (an isomer of the title compound) provides a critical part of the molecular framework that interacts with the enzyme's active site. Medicinal chemistry efforts to modify this scaffold have led to compounds with nanomolar potency against 12-LOX and excellent selectivity over other related enzymes. google.com These compounds have shown efficacy in inhibiting platelet aggregation and reducing harmful metabolites in human and mouse cells, demonstrating the therapeutic potential derived from this scaffold. google.com

Table 3: Biomedical Scaffold Application

| Scaffold Base | Target Enzyme | Associated Diseases | Research Outcome |

| (2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide google.com | 12-lipoxygenase (12-LOX) google.com | Diabetes, thrombosis, skin diseases, cancer. google.com | Development of potent and selective 12-LOX inhibitors with favorable drug-like properties. google.com |

Applications in Enzyme Engineering and Biocatalysis Research

Biocatalysis uses enzymes to perform chemical transformations, offering advantages of high selectivity and environmentally benign reaction conditions. This compound and its isomers are valuable tools in this field, often used as model substrates to study, screen, and engineer enzyme activity. mdpi.comsci-hub.se

For example, 4-methoxybenzyl alcohol has been used as a model substrate to evaluate the effectiveness of different mediators in laccase-mediator systems (LMS). sci-hub.se Laccases are enzymes that can oxidize a range of compounds, but their substrate scope can be expanded by using small molecules called mediators. A study evaluating 12 different mediators found that TEMPO was the most effective for the laccase-catalyzed oxidation of 4-methoxybenzyl alcohol. sci-hub.se Such research is crucial for designing efficient biocatalytic systems for industrial applications, like the production of fine chemicals and pharmaceuticals.

In another application, 4-methoxybenzyl alcohol was used as a component in a self-sufficient, multi-enzyme cascade to produce all four stereoisomers of 4-methoxyphenyl-1,2-propanediol. acs.org In this system, an alcohol dehydrogenase (ADH) enzyme oxidized 4-methoxybenzyl alcohol to its corresponding aldehyde, a process that simultaneously regenerated a necessary cofactor (NADPH) required by another enzyme in the cascade. This clever design demonstrates the use of the benzyl alcohol as an integral part of an efficient, atom-economical biocatalytic process. acs.org

These examples show that while not always the primary target of synthesis, this compound and its derivatives are instrumental in advancing the science of enzyme engineering and designing complex biocatalytic pathways.

Table 4: Use in Biocatalysis and Enzyme Engineering

| Enzyme System | Role of Benzyl Alcohol Derivative | Research Goal | Key Finding |

| Laccase-Mediator System | 4-methoxybenzyl alcohol as a model substrate. sci-hub.se | Evaluate the efficacy of various redox mediators. | The mediator TEMPO was identified as the most effective for this oxidation system. sci-hub.se |

| Multi-enzyme Cascade (Lyase + ADH) | 4-methoxybenzyl alcohol as a co-substrate. acs.org | Create a self-sufficient cascade with internal cofactor regeneration. | The oxidation of 4-methoxybenzyl alcohol successfully regenerated NADPH, enabling the primary synthesis to proceed efficiently. acs.org |

| Vanillyl-Alcohol Oxidase (VAO) Variants | Vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol) as a substrate. mdpi.com | Screen for enzyme variants with altered substrate specificity. | An engineered VAO variant (T457Q) was identified with increased activity towards vanillyl alcohol. mdpi.com |

Future Perspectives and Emerging Research Avenues for 4 Hydroxy 2 Methoxybenzyl Alcohol

Development of Novel and Sustainable Synthetic Routes

The future of 4-Hydroxy-2-methoxybenzyl alcohol synthesis is geared towards greener, more efficient, and highly selective methodologies, moving beyond traditional chemical processes. A significant area of research is the use of biocatalysts. Enzymes such as aryl-alcohol oxidases (AAO) and vanillyl alcohol oxidases (VAO) are being explored for the oxidation of benzyl (B1604629) alcohols. Enzyme engineering and directed evolution are being employed to create more robust and substrate-specific enzyme variants for industrial-scale production. For instance, variants of cytochrome P450 monooxygenase have been utilized in enzymatic cascades to produce related compounds.

In addition to biocatalysis, photocatalysis and electrocatalysis are emerging as powerful tools for sustainable synthesis. unipa.it Research into the photoelectrocatalytic oxidation of benzyl alcohol derivatives in aqueous solutions demonstrates a move towards environmentally benign processes that minimize or eliminate the need for organic solvents. unipa.itresearchgate.net The development of novel catalysts, such as those based on zirconium and hafnium polyhedral oligosilsesquioxane (POSS) complexes, is enabling efficient reduction and etherification reactions in "green" solvents like isopropanol. osti.gov Furthermore, innovative techniques like microdroplet synthesis are being investigated as a sustainable method that reduces solvent and energy consumption. researchgate.net These advanced synthetic strategies aim to provide high-yield, selective, and environmentally friendly pathways to this compound and its derivatives.

Deeper Elucidation of its Role in Complex Biological Systems

While this compound is recognized for its antioxidant properties, future research aims to unravel its more intricate roles within complex biological systems. chemimpex.com As a known plant metabolite, its natural functions and interactions within plant biochemistry are areas of ongoing investigation. nih.gov Studies on its isomer, vanillyl alcohol, have shown that when released from its glucoside form, it can exert biological effects within the gastrointestinal tract, suggesting potential applications in gut health. researchgate.net

Emerging research is exploring its potential as an anti-inflammatory agent, which could make it a candidate for developing new therapies for chronic diseases. chemimpex.com The antioxidant capabilities of this compound and its derivatives are a key focus, with studies comparing its efficacy to other phenolic compounds to understand structure-activity relationships. researchgate.netmdpi.com The goal is to move beyond simple antioxidant activity to understand its influence on specific cellular signaling pathways and its potential to modulate disease processes, such as those related to viral infections, as suggested by preliminary in silico studies against SARS-CoV-2 targets. researchgate.net

Integration into Advanced Computational Drug Discovery and Material Science Research

The structural features of this compound make it an attractive candidate for computational modeling in both drug discovery and material science. In silico screening methods are being used to predict the interaction of this compound with biological targets. For example, a computational study identified 4-hydroxy-3-methoxybenzyl alcohol (an isomer) as a potential inhibitor of proteases crucial for the SARS-CoV-2 virus. researchgate.net Advanced computational approaches are critical in modern drug discovery for identifying and optimizing lead compounds. uniroma1.it

In material science, the compound serves as a valuable building block. It is commercially available as a polymer-bound resin, which is used for the solid-phase synthesis and attachment of carboxylic acids. sigmaaldrich.com This highlights its utility in creating functionalized materials. Future research will likely focus on incorporating this molecule into novel polymers and materials. For instance, research on its isomer, vanillyl alcohol, in the synthesis of new bisphenols aims to create benign alternatives to Bisphenol A (BPA), addressing concerns about endocrine-disrupting chemicals. diva-portal.org Computational modeling will be instrumental in predicting the properties of these new materials and guiding their synthesis.

Interdisciplinary Research at the Interface of Chemistry, Biology, and Engineering

The full potential of this compound will be realized through interdisciplinary research that merges chemistry, biology, and engineering. The development of enzymatic cascades for its synthesis is a prime example, requiring expertise in enzyme engineering (biology), organic synthesis (chemistry), and reactor design (engineering). Similarly, the design and optimization of photoelectrocatalytic systems for its production is a collaborative effort between chemical engineers and chemists. unipa.it

The creation of chimeric molecules, where this compound or its derivatives are linked to other moieties to target specific cells or proteins, represents a significant frontier in drug discovery. acs.org This approach, at the interface of chemical biology and medicinal chemistry, allows for the development of highly selective therapeutic agents. Furthermore, the synthesis of novel glycosides of related compounds, like vanillyl alcohol, to enhance stability or activity, followed by studies of their behavior in biological systems, showcases the synergy between synthetic chemistry and biochemistry. researchgate.net Future projects will likely involve creating advanced drug delivery systems, bioactive materials, and integrated biosensors, all requiring a convergence of these scientific and engineering disciplines.

Q & A

Q. Why do conflicting results arise in antioxidant assays for hydroxy-methoxy benzyl alcohols?

- Methodological Answer :

- Assay Interference : The compound may react directly with DPPH or ABTS⁺ radicals, requiring controls to exclude auto-oxidation.

- Cell Model Variability : Primary neurons vs. immortalized lines show differential responses to oxidative stress. Standardize models and normalize to protein content .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.